Methyl 5-ethoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 5-ethoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by the presence of an ethoxy group at the 5-position and a carboxylate ester at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 5-ethoxy-1H-indole-2-carboxylate, can be achieved through several methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents.
Larock Indole Synthesis: This involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium or other transition metal catalysts in the Larock synthesis can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 5-ethoxy-1H-indole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-ethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the functional groups present on the indole ring and their interactions with biological molecules .
Comparison with Similar Compounds
Methyl 5-ethoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methylindole-2-carboxylate: This compound has a methyl group instead of an ethoxy group at the 5-position.
Methyl indole-5-carboxylate: This compound lacks the ethoxy group and has a carboxylate ester at the 5-position.
Ethyl indole-2-carboxylate: This compound has an ethyl group instead of a methyl group at the carboxylate ester position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
methyl 5-ethoxy-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-9-4-5-10-8(6-9)7-11(13-10)12(14)15-2/h4-7,13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBORMMDAXQYQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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